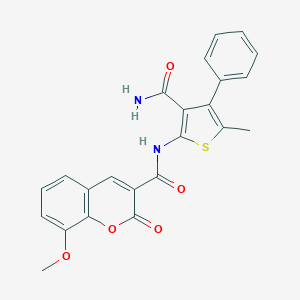![molecular formula C22H27NO3 B214066 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine](/img/structure/B214066.png)
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine, also known as EPM-102 or 4'-O-ethoxyphenylcarbonyl-4-methylpiperidine, is a synthetic compound that belongs to the class of piperidine derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and neuropathic pain.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the p38 MAPK pathway, which is involved in apoptosis. In Alzheimer's disease, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and generates amyloid-beta peptides. In neuropathic pain, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been found to reduce the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, it has been found to reduce cell viability, induce apoptosis, and inhibit cell migration and invasion. In Alzheimer's disease, it has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce neuroinflammation. In neuropathic pain, it has been found to reduce pain behavior, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify. However, there are some limitations to its use, including its low water solubility, which may affect its bioavailability and pharmacokinetics. It also has limited information on its toxicity and pharmacology.
Orientations Futures
There are several future directions for the research and development of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine. In cancer research, it could be further studied for its potential as a combination therapy with other chemotherapy drugs. In Alzheimer's disease research, it could be studied for its potential as a disease-modifying therapy that targets amyloid-beta accumulation. In neuropathic pain research, it could be studied for its potential as a novel analgesic agent that targets neuroinflammation. Further studies are also needed to investigate its toxicity and pharmacology in animals and humans.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine involves the reaction of 4-methylpiperidine with 4-[(4-ethoxyphenoxy)methyl]benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by treatment with an acid. The overall yield of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is around 50%.
Applications De Recherche Scientifique
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been studied for its potential therapeutic effects in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. In Alzheimer's disease research, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In neuropathic pain research, it has been found to reduce pain behavior and inflammation in animal models.
Propriétés
Nom du produit |
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-8-10-21(11-9-20)26-16-18-4-6-19(7-5-18)22(24)23-14-12-17(2)13-15-23/h4-11,17H,3,12-16H2,1-2H3 |
Clé InChI |
YXSKXLLBOGENMA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)